molecular formula C7H10N2O2 B8496043 2-Imidazol-1-yl-2-methyl-propionic acid

2-Imidazol-1-yl-2-methyl-propionic acid

Cat. No.: B8496043
M. Wt: 154.17 g/mol
InChI Key: VRGGEAFQBAGPID-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-2-methyl-propionic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

2-Imidazol-1-yl-2-methyl-propionic acid serves as a building block in the synthesis of more complex molecules. Its ability to form stable bonds with other chemical entities makes it a valuable intermediate in organic synthesis.

Biology

The compound is being studied for its potential biological activities:

  • Enzyme Interactions : It can act as a ligand in biochemical assays, influencing enzyme activity and protein interactions.
  • Pharmacological Studies : Research indicates that imidazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their structural similarity to biologically active compounds like histidine .

Medicine

The therapeutic potential of this compound includes:

  • Antimicrobial Activity : Investigated for efficacy against various pathogens.
  • Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell growth through specific molecular interactions .

Industry

In industrial applications, the compound is utilized in:

  • Material Science : Development of new polymers and materials with enhanced properties.
  • Catalysis : Serving as a catalyst or precursor in chemical processes due to its reactive functional groups.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of imidazole compounds showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications influenced their potency .
  • Anti-inflammatory Research :
    • Research indicated that imidazole derivatives could inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory medications .
  • Cancer Therapeutics :
    • Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Comparative Analysis of Imidazole Derivatives

Property/ActivityThis compoundOther Imidazole Derivatives
Antimicrobial ActivityModerate effectivenessVaries widely
Anti-inflammatory EffectsPromising resultsStronger in some cases
Anticancer PotentialEmerging evidenceEstablished for some
Synthesis ComplexityModerateVaries

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-imidazol-1-yl-2-methylpropanoic acid

InChI

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-4-3-8-5-9/h3-5H,1-2H3,(H,10,11)

InChI Key

VRGGEAFQBAGPID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1C=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.54 g of 2-imidazol-1-yl-2-methyl-propionic acid ethyl ester [73828-88-3] are dissolved in 20 ml of methanol. 20 ml of a 3M NaOH are added and the mixture is stirred for 16 hours at 60° C. The reaction mixture is then neutralised with 1M HCl and concentrated by evaporation. The title compound is identified from the residue by means of flash chromatography (SiO2 60F) based on its Rf value.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.